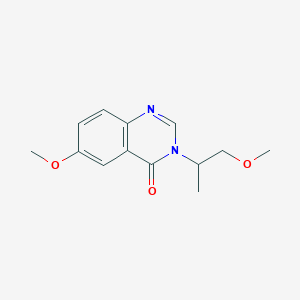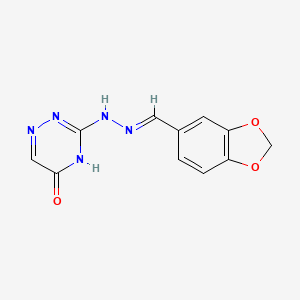
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in the regulation of cell growth, differentiation, and survival. PD153035 has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression.
Wirkmechanismus
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and blocking the activation of the EGFR signaling pathway. This leads to the inhibition of cell growth, proliferation, and survival, and induces apoptosis in cancer cells.
Biochemical and physiological effects:
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have potent antitumor activity in vitro and in vivo, and to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have low toxicity and to be well-tolerated in animal models, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase, its low toxicity and high solubility in water, and its ability to inhibit the growth and proliferation of various cancer cell lines. However, 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has some limitations, including its short half-life in vivo, its poor bioavailability, and its potential to induce drug resistance in cancer cells.
Zukünftige Richtungen
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has the potential to be developed into a novel cancer therapy, either alone or in combination with other drugs targeting the EGFR signaling pathway. Future research should focus on improving the pharmacokinetic properties of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, such as its bioavailability and half-life, and on developing new analogs with improved potency and selectivity. In addition, future studies should investigate the potential of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one to overcome drug resistance in cancer cells, and to enhance the antitumor activity of other drugs.
Synthesemethoden
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one can be synthesized by several methods, including the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a reducing agent, followed by cyclization with a suitable acid. Another method involves the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a palladium catalyst, followed by cyclization with a suitable acid. Both methods yield 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one in high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been extensively used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has also been used to study the mechanism of action of other EGFR inhibitors and to develop new drugs targeting the EGFR signaling pathway.
Eigenschaften
IUPAC Name |
6-methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(7-17-2)15-8-14-12-5-4-10(18-3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQEEJTCGROBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![1-(4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6087726.png)
![ethyl 3-(2-fluorobenzyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6087732.png)

![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)
![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)